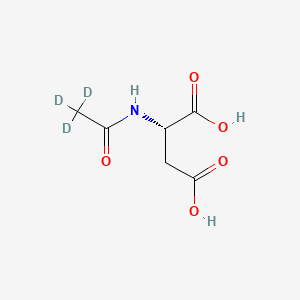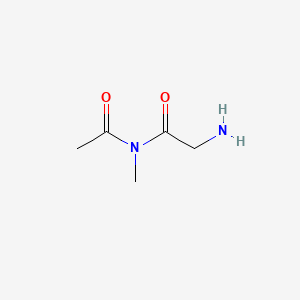
N-Acetyl-L-aspartic acid-d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-aspartic acid-d3-1 is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins and neurotransmission .
Mechanism of Action
Target of Action
N-Acetyl-L-Aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .
Mode of Action
NAA-d3, like its parent compound NAA, is involved in fluid balance in the brain . It is synthesized in the mitochondria from the amino acid aspartic acid and acetyl-coenzyme A .
Biochemical Pathways
NAA is a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that naa plays a critical role across various cell types and its significance is evident in pathophysiological contexts, including canavan disease and cancer metabolism .
Action Environment
The action of NAA-d3, like NAA, is influenced by the environment in which it is present. For instance, the inability of administered NAA to affect the endogenous level of NAA in the brain suggests that the amino acid cannot pass the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-Aspartic Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from aspartate and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase . The metabolism of N-Acetyl-L-Aspartic Acid-d3 has been implicated in lipid synthesis and histone acetylation .
Cellular Effects
N-Acetyl-L-Aspartic Acid-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Evidence suggests that intact N-Acetyl-L-Aspartic Acid-d3 might substantially impact cellular signaling, particularly processes such as histone acetylation .
Molecular Mechanism
N-Acetyl-L-Aspartic Acid-d3 exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-Acetyl-L-Aspartic Acid-d3 is involved in several metabolic pathways. It is synthesized from aspartate and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase . The catabolism of N-Acetyl-L-Aspartic Acid-d3 to acetate and aspartate has been implicated in tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-aspartic acid-d3-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Acetyl-L-Aspartic Acid molecule. The synthesis involves the acetylation of L-aspartic acid with deuterated acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-aspartic acid-d3-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
N-Acetyl-L-aspartic acid-d3-1 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-Aspartic Acid: The non-deuterated form of N-Acetyl-L-aspartic acid-d3-1.
N-Acetyl-L-Aspartyl-L-Glutamate: A neurotransmitter synthesized by peptide bond formation between N-Acetyl-L-Aspartic Acid and glutamate.
N-Acetyl-DL-Aspartic Acid: A racemic mixture of N-Acetyl-L-Aspartic Acid and N-Acetyl-D-Aspartic Acid.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantitation and tracking in metabolic studies, providing insights into the pharmacokinetics and metabolic profiles of drugs .
Properties
IUPAC Name |
(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-OSIBIXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)



![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)



![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)
